An In-depth Technical Guide to 4-(Bromomethyl)pyridine hydrobromide: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Bromomethyl)pyridine hydrobromide: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromomethyl)pyridine (B1298872) hydrobromide is a versatile pyridinium (B92312) salt that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the introduction of a pyridylmethyl moiety can significantly influence the pharmacological properties of a molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Bromomethyl)pyridine hydrobromide, detailed experimental protocols for its synthesis and application, and an exploration of its role in the development of targeted therapeutics, with a specific focus on kinase inhibitors.
Core Properties of 4-(Bromomethyl)pyridine hydrobromide
The fundamental properties of 4-(Bromomethyl)pyridine hydrobromide are summarized below, providing essential data for its handling, application, and characterization.
| Property | Value | Reference |
| CAS Number | 73870-24-3 | [1] |
| Molecular Formula | C₆H₆BrN · HBr | [1] |
| Molecular Weight | 252.93 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 189-192 °C | [2] |
| Solubility | Soluble in water | |
| SMILES | C1=CN=C(C=C1)CBr.Br | |
| InChI Key | VAJUUDUWDNCECT-UHFFFAOYSA-N | [2] |
Synthesis of 4-(Bromomethyl)pyridine hydrobromide
The synthesis of 4-(Bromomethyl)pyridine hydrobromide is typically achieved through the bromination of 4-pyridinemethanol (B147518). Below are two detailed experimental protocols for its preparation.
Experimental Protocol 1: Bromination using Phosphorus Tribromide
This method involves the reaction of 4-pyridinemethanol with hydrobromic acid followed by treatment with phosphorus tribromide.
Materials:
-
4-Pyridinemethanol
-
48% Hydrobromic acid (HBr)
-
Phosphorus tribromide (PBr₃)
-
Chloroform (B151607) (CHCl₃)
Procedure:
-
Dissolve 4-pyridinemethanol (1.81 g, 16.58 mmol) in 48% HBr (16 mL).
-
Stir the mixture at reflux for 4 hours.
-
Remove the water in vacuo to obtain a thick gum.
-
Treat the gum with ethanol at 5 °C and then filter the resulting white crystals.
-
Wash the collected crystals with cold ethanol to yield 4-(hydroxymethyl)pyridinium bromide (1.9 g).
-
Suspend the salt in chloroform (25 mL) and add PBr₃ (457 μL, 4.85 mmol).
-
Stir the mixture at reflux for 4.5 hours.
-
After cooling to 25 °C, collect the white precipitate by filtration.
-
Wash the precipitate with cold chloroform to give 4-(Bromomethyl)pyridine hydrobromide (2.3 g, 93% yield) as a white solid.[4]
Experimental Protocol 2: Bromination using Phosphorus Pentabromide
This alternative procedure utilizes phosphorus pentabromide as the brominating agent.
Materials:
-
4-Pyridinemethanol
-
Phosphorus pentabromide (PBr₅)
-
Chloroform (CHCl₃)
-
Ethanol
Procedure:
-
To a solution of 4-pyridinemethanol (3 g, 27.5 mmol) in 30 mL of chloroform, add phosphorus pentabromide (5.93 g, 13.7 mmol).
-
Reflux the reaction mixture for 1 hour.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Recrystallize the resulting crude product from ethanol to afford 4-(bromomethyl)pyridine hydrobromide as a white solid (4.05 g, 58.1% yield).[4]
Applications in Drug Discovery: Synthesis of JNK Inhibitors
4-(Bromomethyl)pyridine hydrobromide is a key intermediate in the synthesis of various biologically active molecules. Its utility is exemplified in the preparation of 4-(pyrazol-3-yl)-pyridine derivatives, which have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs).[5] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[5]
Experimental Protocol: Synthesis of 4-(Pyrazol-3-yl)-pyridine Derivatives
The following protocol outlines the general synthetic route to 4-(pyrazol-3-yl)-pyridine based JNK inhibitors, where 4-(bromomethyl)pyridine hydrobromide can be utilized in the initial steps to introduce the pyridine (B92270) moiety. The synthesis of the core scaffold involves a Suzuki coupling followed by a Buchwald-Hartwig amination.
Materials:
-
A suitable halogenated pyridine (e.g., 2-chloro-4-iodopyridine, which can be synthesized using chemistry related to the title compound)
-
Pyrazole (B372694) boronic acid or ester
-
A substituted aniline (B41778)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene)
-
Buchwald-Hartwig ligand (e.g., Xantphos)
Procedure:
-
Suzuki Coupling: To a solution of the halogenated pyridine (1 eq) in a suitable solvent, add the pyrazole boronic acid or ester (1.1 eq), a palladium catalyst, and a base. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, perform an aqueous work-up and purify the product by column chromatography to obtain the 4-(pyrazol-3-yl)-pyridine intermediate.[5]
-
Buchwald-Hartwig Amination: To a solution of the 4-(pyrazol-3-yl)-pyridine intermediate (1 eq) and the desired aniline (1.2 eq) in a suitable solvent, add a palladium catalyst, a suitable ligand, and a base. Heat the mixture under an inert atmosphere until the reaction is complete. After cooling, perform an aqueous work-up and purify the product by column chromatography to yield the final 4-(pyrazol-3-yl)-pyridine based JNK inhibitor.[5]
Role in Signaling Pathways: Targeting the JNK Pathway
The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with numerous diseases. The development of selective JNK inhibitors is therefore a significant goal in drug discovery.[5] Compounds synthesized using 4-(bromomethyl)pyridine hydrobromide as a starting material have shown promise as potent and selective JNK inhibitors.[5] These inhibitors typically act by competing with ATP for binding to the kinase domain of JNK, thereby preventing the phosphorylation of its downstream targets, such as the transcription factor c-Jun.
Conclusion
4-(Bromomethyl)pyridine hydrobromide is a valuable and versatile reagent in organic synthesis with significant applications in the development of novel therapeutics. Its straightforward synthesis and reactivity make it an ideal starting material for the introduction of the pyridylmethyl group, a common scaffold in medicinal chemistry. The successful application of this compound in the synthesis of potent JNK inhibitors highlights its importance in the ongoing efforts to develop targeted therapies for a range of human diseases. This technical guide provides a foundational resource for researchers and scientists working in drug discovery and development, offering both the necessary chemical data and practical experimental protocols to facilitate further innovation.
References
- 1. scbt.com [scbt.com]
- 2. 4-(Bromomethyl)pyridine 97 73870-24-3 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(Bromomethyl)pyridine hydrobromide synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
